1-((o-Tolyloxy)methyl)cyclohexan-1-ol
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Overview
Description
1-((o-Tolyloxy)methyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O2 It is a cyclohexanol derivative where the hydroxyl group is attached to a cyclohexane ring, and an o-tolyloxy group is bonded to the cyclohexane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((o-Tolyloxy)methyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with o-tolylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction typically proceeds via an aldol condensation followed by reduction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((o-Tolyloxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-((o-Tolyloxy)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((o-Tolyloxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The o-tolyloxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity.
Comparison with Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
o-Tolylmethanol: An aromatic alcohol with a similar structure.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness: 1-((o-Tolyloxy)methyl)cyclohexan-1-ol is unique due to the presence of both a cyclohexanol and an o-tolyloxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(2-methylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-12-7-3-4-8-13(12)16-11-14(15)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-11H2,1H3 |
InChI Key |
RMFQBPYUQHVVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2(CCCCC2)O |
Origin of Product |
United States |
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